molecular formula C12H13BrN2O4 B8131548 2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B8131548
M. Wt: 329.15 g/mol
InChI Key: ADSOEDNWRYICTG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone is a chemical compound that features a bromine atom, a nitro group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-bromo-4-nitrophenol with pyrrolidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitro groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.

    Reduction Reactions: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as 2-(2-Iodo-4-nitrophenoxy)-1-pyrrolidin-1-ylethanone.

    Reduction Reactions: The major product is 2-(2-Amino-4-nitrophenoxy)-1-pyrrolidin-1-ylethanone.

    Oxidation Reactions: Various oxidized derivatives of the original compound.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-nitrophenol
  • 2-Chloro-4-nitrophenol

Uniqueness

2-(2-Bromo-4-nitrophenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidine ring, which distinguishes it from other similar compounds

Properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O4/c13-10-7-9(15(17)18)3-4-11(10)19-8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSOEDNWRYICTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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